molecular formula C3H8S B13955458 2-Propane-D7-thiol

2-Propane-D7-thiol

Cat. No.: B13955458
M. Wt: 83.21 g/mol
InChI Key: KJRCEJOSASVSRA-YYWVXINBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propane-D7-thiol (CAS 1219803-56-1) is a high-purity deuterated analog of 2-propanethiol, where seven hydrogen atoms are replaced with deuterium (D). With a chemical formula of C3D7H S and a molecular weight of 83.20 g/mol, this compound is characterized by its thiol (-SH) functional group, which is highly reactive and serves as a critical target for specific labeling and modification in experimental workflows . The incorporation of deuterium provides a distinct isotopic label without significantly altering the compound's fundamental chemical structure, making it an invaluable tool for use as an internal standard in analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary research applications include tracing reaction mechanisms, studying metabolic pathways, and conducting sophisticated quantitative analyses with high accuracy and reduced background interference. The thiol group readily undergoes reactions typical for mercaptans, including formation of disulfide bonds or conjugation with maleimides and iodoacetamides, which are common classes of thiol-reactive probes used to label biomolecules or study protein structure and function . This product, with a certified purity of 98 atom % D, is intended for Research Use Only and is strictly not for use in diagnostic procedures or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8S

Molecular Weight

83.21 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropane-2-thiol

InChI

InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D

InChI Key

KJRCEJOSASVSRA-YYWVXINBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S

Canonical SMILES

CC(C)S

Origin of Product

United States

Synthetic Methodologies for Deuterated Thiols

Deuteration Strategies for Alkyl Thiols

The introduction of deuterium (B1214612) into alkyl thiols requires specific and controlled chemical reactions to ensure high levels of isotopic incorporation at the desired positions.

One of the most direct and reliable methods for synthesizing 2-Propane-D7-thiol (B1149081) is through the use of a fully deuterated precursor, such as 2-Bromopropane-d7. This strategy ensures that all seven non-labile positions are deuterated from the outset. The synthesis involves a nucleophilic substitution reaction where the bromide in the deuterated propyl halide is replaced by a sulfhydryl (-SH) group.

A common approach is the reaction of the deuterated alkyl halide with a sulfur nucleophile. sciensage.info For instance, sodium hydrosulfide (B80085) (NaSH) can be used as the sulfur source. To overcome the solubility issues between the organic alkyl halide and the inorganic hydrosulfide, a phase transfer catalyst like Tetra Butyl Ammonium Bromide (TBAB) is often employed. sciensage.info This catalyst facilitates the transfer of the hydrosulfide anion into the organic phase, allowing the reaction to proceed efficiently at low temperatures (10-15°C), which minimizes the formation of dialkyl disulfide byproducts. sciensage.info

The general reaction is as follows: CD₃-CDBr-CD₃ + NaSH → CD₃-CD(SH)-CD₃ + NaBr

This method is advantageous because the position of the deuterium atoms is precisely controlled by the choice of the starting material. The availability of precursors like 2-Bromopropane-d7 makes this a viable route for obtaining the target compound with high isotopic purity. sigmaaldrich.com Another approach involves the dehalogenative deuteration of alkyl halides using zinc and D₂O, which can be a method to prepare the deuterated alkyl halide precursor itself from a non-deuterated dihalide. sci-hub.se

Hydrogen/Deuterium (H/D) exchange reactions represent a more atom-economical approach, as they utilize an inexpensive deuterium source, typically deuterium oxide (D₂O), to replace C-H bonds directly with C-D bonds. rsc.org Recent advancements have focused on photocatalytic methods that enable the deuteration of otherwise unactivated C(sp³)–H bonds. rsc.orgrsc.org

These reactions often employ a dual catalytic system. A photoredox catalyst, upon irradiation with visible light, initiates the process by generating a radical species. nih.govresearchgate.net A second catalyst, often a thiol, acts as a hydrogen atom transfer (HAT) agent. researchgate.net The thiol catalyst first undergoes H/D exchange with D₂O to become deuterated (R-SD). This deuterated thiol can then transfer a deuterium atom to a carbon-centered radical intermediate of the substrate. nih.gov

For a substrate like 2-propanethiol (B166235), a photocatalyst would abstract a hydrogen atom to form a propyl-2-thiyl radical. A deuterated HAT catalyst would then deliver a deuterium atom to this radical, forming the deuterated product. This process can be repeated to achieve high levels of deuteration. The regioselectivity of these reactions is influenced by both steric and electronic effects. rsc.org For example, photocatalytic systems using tetra-n-butylammonium decatungstate (TBADT) as the photocatalyst in conjunction with a thiol co-catalyst have proven effective for the deuteration of various C(sp³)–H bonds, including those adjacent to sulfur atoms (α-thioxy). rsc.orgrsc.org

Table 1: Overview of a Representative Photocatalytic H/D Exchange System

Component Function Example
Substrate Molecule to be deuterated 2-Propanethiol
Deuterium Source Provides deuterium atoms Deuterium Oxide (D₂O)
Photocatalyst Absorbs light to initiate the reaction Tetra-n-butylammonium decatungstate (TBADT) rsc.org
HAT Catalyst Shuttles deuterium from D₂O to the substrate Thiophenol or other thiols researchgate.net

| Light Source | Provides energy for the photocatalyst | Visible light (e.g., 390 nm LED) rsc.org |

This strategy has been successfully applied to a wide range of feedstock chemicals and complex pharmaceutical molecules, demonstrating its potential for the synthesis of compounds like this compound. rsc.org

Advanced Synthetic Routes for Stereoselective Deuterated Thiol Derivatives

While this compound itself is achiral, the principles of stereoselective deuteration are critical for the synthesis of more complex chiral deuterated thiols. These advanced methods allow for the precise installation of deuterium at a specific stereocenter. acs.org Such control is crucial in pharmaceutical research, where the stereochemistry of a drug can dramatically affect its efficacy and metabolism.

One powerful strategy involves the diastereoselective addition of thiols to a chiral bicyclic dehydroalanine (B155165) derivative in the presence of a deuterated alcohol. This method allows for site-selective deuteration at the α-carbon of cysteine derivatives. acs.org Another approach involves the deprotonation of a chiral precursor with a strong base, followed by quenching with a deuterium source, to achieve H/D exchange with stereocontrol. acs.org

Asymmetric synthesis of tertiary thiols has also been achieved through methods like the Sₙ2-type ring-opening of chiral cyclic sulfamidates with thiol nucleophiles, which proceeds with inversion of stereochemistry. beilstein-journals.org Although these examples produce more complex molecules, the underlying principles could be adapted for creating chiral deuterated propanethiol derivatives if, for example, only one specific deuterium atom was required at a stereogenic center. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the deuteration step. researchgate.net

Table 2: Comparison of Stereoselective Deuteration Strategies

Method Principle Key Reagents Outcome
Diastereoselective Addition Addition of a thiol to a chiral alkene in a deuterated solvent. acs.org Chiral dehydroalanine derivative, thiol, deuterated alcohol. Site-selective α-deuteration of the resulting thiol. acs.org
Asymmetric Deprotonation-Deuteration Deprotonation of a chiral substrate followed by quenching with a deuterium source. Chiral substrate, strong base, D₂O. Stereoselective H/D exchange. acs.org

| Asymmetric Nucleophilic Ring-Opening | Sₙ2 opening of a chiral cyclic precursor with a thiol nucleophile. beilstein-journals.org | Chiral cyclic sulfamidate, thiol. | Formation of a chiral thioether with inverted stereochemistry. beilstein-journals.org |

Scalability Considerations in this compound Synthesis for Research Applications

The ability to produce a compound on a large enough scale for extensive research or commercial use is a critical aspect of synthetic chemistry. nih.gov For this compound, scalability is essential to provide sufficient material for its use as a research compound. Several factors must be considered when evaluating the scalability of a synthetic route.

Cost and Availability of Reagents: The cost of the deuterium source is a primary consideration. D₂O is the most economical source of deuterium. rsc.org Therefore, synthetic routes like the H/D exchange reactions that utilize D₂O are often more scalable than methods requiring expensive, pre-deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov The cost of catalysts and ligands must also be factored in.

Reaction Efficiency and Yield: A scalable synthesis should be high-yielding and robust. Reactions that are simple to perform and produce high yields, like the phase transfer-catalyzed synthesis of thiols from alkyl halides, are often easily scalable. sciensage.infoacs.org

Operational Simplicity and Safety: The procedure should be as straightforward as possible, avoiding hazardous reagents (like highly toxic tin hydrides) or extreme conditions where possible. sci-hub.se Methods that run under mild conditions (e.g., room temperature, atmospheric pressure) are generally preferred for scale-up. acs.org

Purification: The ease of purification of the final product is also a key factor. Reactions that are clean and produce minimal byproducts simplify the downstream processing, which is a significant consideration in large-scale production.

The synthesis of this compound via a deuterated propyl halide is a strong candidate for scalability due to its straightforward nature and the commercial availability of the precursor. sigmaaldrich.com Similarly, photocatalytic H/D exchange methods are attractive due to their use of inexpensive D₂O and mild reaction conditions, although catalyst cost and throughput might be limiting factors depending on the specific system. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry Approaches for 2-Propane-D7-thiol (B1149081) and its Derivatives

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled molecules. Its high sensitivity and specificity allow for detailed investigation of mass differences, fragmentation patterns, and quantification.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous characterization of this compound. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) to several decimal places. nih.govrsc.org This capability is critical for two primary reasons: structural elucidation and isotopic purity assessment.

For structural elucidation, HRMS provides the accurate mass of the molecular ion, which allows for the determination of its elemental formula. rsc.orgnih.gov This helps to confirm that the synthesized molecule has the expected composition of C₃D₇HS. The high mass accuracy helps distinguish the target compound from any potential isobaric (same nominal mass) impurities. rsc.org

For isotopic purity, HRMS can resolve the signals from molecules with different numbers of deuterium (B1214612) atoms, as well as the natural abundance of ¹³C and ³⁴S isotopes. almacgroup.com By analyzing the isotopic distribution and comparing it to the theoretical distribution, the degree of deuteration (isotopic enrichment) can be accurately quantified. almacgroup.com For instance, a sample of this compound with high isotopic purity will show a dominant peak corresponding to the fully deuterated species (C₃D₇HS) and much smaller peaks for species with fewer deuterium atoms (e.g., C₃D₆HS).

Table 1: HRMS Data for this compound This table presents theoretical and typical commercial data for this compound.

ParameterValueSource/Comment
Molecular FormulaC₃D₇HS lgcstandards.com
Unlabeled CAS Number75-33-2Corresponds to 2-Propanethiol (B166235). lgcstandards.comnih.gov
Labeled CAS Number1219803-56-1 lgcstandards.com
Theoretical Accurate Mass83.0786 uCalculated for C₃D₇HS. lgcstandards.com
Typical Isotopic Purity (Atom % D)≥98%Standard for commercially available reagents. lgcstandards.com

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to study the fragmentation of ions, providing deep structural insights. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.govwikipedia.org

The analysis of this compound by MS/MS is particularly informative when compared to its non-deuterated counterpart, 2-propanethiol. The mass shifts in the fragment ions directly reveal which parts of the molecule contain the deuterium labels. researchgate.netwvu.edu This confirms the location of the isotopic labels and helps to elucidate the fragmentation mechanisms. wvu.edu For example, the loss of a methyl group from 2-propanethiol (m/z 76) would result in a fragment at m/z 61. For this compound (m/z 83), the loss of a deuterated methyl group (-CD₃) would yield a fragment at m/z 65, confirming the presence of deuterium on the methyl groups.

Table 2: Predicted MS/MS Fragmentation Comparison This table shows a simplified comparison of expected major fragments for 2-propanethiol and its deuterated analog under electron ionization.

Fragment Ion2-Propanethiol (C₃H₈S) Fragment m/zThis compound (C₃D₇HS) Fragment m/zInferred Neutral Loss
[M]⁺7683-
[M-CH₃]⁺6165-CD₃
[M-SH]⁺4349-SH (or -SD)
[C₂H₅]⁺/[C₂D₅]⁺2934-CH₃S

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification in mass spectrometry. nih.gov The technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample as an internal standard before sample preparation and analysis. researchgate.net

Because the labeled standard is chemically identical to the native analyte (2-propanethiol), it behaves the same way during extraction, derivatization, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the standard equally. Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. researchgate.net This approach effectively corrects for matrix effects and improves the accuracy and precision of the measurement. A study on quantifying volatile odorants in durian fruit successfully used (2H7)propane-1-thiol, a structural isomer of this compound, for the accurate quantification of propane-1-thiol, demonstrating the efficacy of this approach for short-chain thiols. researchgate.net

Chemical Isotope Labeling (CIL) is an advanced strategy in metabolomics for improving the coverage and quantification of metabolites in complex biological samples. acs.orgnih.gov The core principle involves derivatizing a specific functional group within a class of metabolites with a reagent that exists in two isotopic forms: a "light" version (e.g., containing ¹²C) and a "heavy" version (e.g., containing ¹³C or ²H). meliomics.com

While this compound itself is not a derivatizing agent, the principles of CIL are highly relevant to thiol analysis. In a typical CIL workflow for a thiol submetabolome, samples from a control group might be derivatized with a light thiol-reactive reagent, while samples from a test group are derivatized with the heavy version of the same reagent. meliomics.com When the samples are mixed and analyzed by LC-MS, each derivatized thiol appears as a pair of peaks with a specific mass difference, allowing for accurate relative quantification. meliomics.comtandfonline.com The use of stable isotopes like those in this compound as internal standards within such CIL experiments can further enhance quantitative accuracy for specific target thiols.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Thiol Research

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For isotopically labeled compounds, specific NMR methods can provide unparalleled detail about the site and extent of labeling.

Deuterium (²H) NMR spectroscopy is a direct method for analyzing deuterated compounds. nih.gov While ¹H NMR spectra of highly deuterated compounds like this compound would show a significant reduction or absence of signals, ²H NMR provides a positive signal for every deuterium atom in the molecule. researchgate.net

The key features of ²H NMR are:

Site-Specific Information : The chemical shift of a deuterium nucleus is virtually identical to that of a proton in the same chemical environment. This allows for the direct confirmation that deuterium is present at the expected positions (i.e., on all seven non-thiol carbon-bound positions of the propane (B168953) backbone). nih.gov

Quantitative Analysis : The integration of the signals in a ²H NMR spectrum is proportional to the number of deuterium atoms at each position, allowing for a quantitative assessment of the site-specific isotopic enrichment.

Resolution Enhancement in Other Nuclei : The primary utility of deuteration in NMR is often to simplify the spectra of other nuclei (e.g., ¹³C or ¹H in partially deuterated samples) by removing scalar (J) couplings and reducing dipolar relaxation effects, which leads to sharper signals and improved resolution. utoronto.canih.gov For a compound like this compound, a ¹³C NMR spectrum would show simplified multiplets due to coupling with deuterium (a spin-1 nucleus) instead of hydrogen.

This technique is therefore invaluable during the synthesis and quality control of this compound to verify that the isotopic label has been incorporated at the correct molecular sites and to the desired extent. sigmaaldrich.com

Mechanistic Investigations Utilizing 2 Propane D7 Thiol

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By comparing the reaction rate of a substrate containing a carbon-hydrogen (C-H) or sulfur-hydrogen (S-H) bond with its deuterium-containing counterpart (C-D or S-D), significant insights into the rate-determining step and the geometry of the transition state can be obtained. baranlab.org In the case of 2-propane-d7-thiol (B1149081), the presence of deuterium (B1214612) at both the carbon backbone and the thiol group allows for probing primary and secondary KIEs. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

Thiol-ene photopolymerization is a widely utilized "click" reaction that proceeds via a radical-mediated step-growth mechanism. researchgate.net The key propagation step involves the abstraction of a hydrogen atom from a thiol (R-SH) by a carbon-centered radical, generating a thiyl radical (R-S•). This thiyl radical then adds across an alkene ("ene") to generate a new carbon-centered radical, which continues the cycle.

The hydrogen abstraction step is often the rate-determining step in the propagation sequence. Utilizing this compound in place of its non-deuterated analog allows for the direct measurement of the KIE on this step. The S-D bond is stronger and has a lower zero-point vibrational energy than the S-H bond, meaning more energy is required to break it. baranlab.org Consequently, the rate of deuterium abstraction is significantly slower than the rate of hydrogen abstraction.

This results in a large, primary KIE (kH/kD > 1), providing strong evidence that the cleavage of the S-H/S-D bond is integral to the rate-determining step of the polymerization process. Studies on similar thiol-ene systems have confirmed this mechanistic pathway, demonstrating the utility of deuterated thiols in confirming the reaction sequence. semanticscholar.org

Table 1: Representative Kinetic Isotope Effects in Thiol-Ene Reactions

Reactant Pair Rate-Determining Step Typical KIE (kH/kD) Mechanistic Implication

This is an interactive table based on established principles of KIE in thiol-ene reactions.

Thiol-disulfide exchange is a fundamental reaction in biochemistry and materials science, involving the reaction of a thiolate anion with a disulfide bond. consensus.appnih.gov The reaction proceeds through a nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide, forming a transient trigonal bipyramidal intermediate or transition state. researchgate.net

While the primary reacting species is the thiolate anion (RS⁻), which is in equilibrium with the neutral thiol (RSH), isotopic labeling can help dissect the kinetics. In studies involving this compound, the equilibrium between the thiol and thiolate is slightly shifted compared to the protio-analog due to differences in acidity (pKa). However, the more significant application is in competitive kinetic studies to understand the factors influencing the nucleophilic attack and the stability of intermediates. While a primary KIE is not expected since the S-D bond is not broken in the main nucleophilic attack, secondary KIEs can provide information about the transition state structure. wikipedia.org

Kinetic analyses of these exchange reactions are crucial for understanding processes like protein folding and redox signaling. nih.gov

Thiolates are potent nucleophiles that can participate in conjugate addition reactions, for example, with α,β-unsaturated carbonyl compounds (a Michael addition). nih.govnih.gov The thiolate derived from this compound, (CD₃)₂CDS⁻, can be used to probe the mechanism of these additions.

The reaction rate is highly dependent on the nucleophilicity of the thiolate. youtube.com While the deuterated backbone of 2-propane-d7-thiolate is expected to have only a minor electronic effect on the sulfur's nucleophilicity, it can be used in competitive experiments to detect subtle secondary kinetic isotope effects. These effects can arise from changes in hyperconjugation or steric hindrance in the transition state. A KIE value close to unity would indicate that the deuterated alkyl group does not significantly participate in the rate-determining nucleophilic attack.

Table 2: Expected KIEs for Deuterated Thiolate Additions

Reaction Type Labeled Position Expected KIE (kH/kD) Rationale

This is an interactive table illustrating the expected outcomes based on reaction mechanisms.

Deuterium Tracing in Complex Organic Transformations

The seven deuterium atoms in this compound make it an excellent tracer for tracking the fate of atoms in complex reaction pathways. By introducing it into a reaction, the deuterium atoms act as labels that can be detected in the products using techniques like mass spectrometry or NMR spectroscopy.

For instance, in a multi-step synthesis, this compound can be used as a deuterium source to quench a specific intermediate. If a reaction is hypothesized to proceed through a carbanionic intermediate, the addition of this compound at that stage would result in the incorporation of a deuterium atom at the carbanion's location, which can be confirmed by analyzing the final product. This method provides definitive evidence for the presence and location of such intermediates. This technique has been applied broadly in mechanistic studies, including those involving isotope exchange between different thiols in various solvents. rsc.org

Radical Reactions and Deuterium Atom Transfer Processes

The S-D bond in this compound can be homolytically cleaved by light or a radical initiator to generate the 2-propane-d7-thiyl radical, (CD₃)₂CDS•. This deuterated thiyl radical is a key intermediate in various chemical processes. nih.gov

One of the most important reactions of this radical is deuterium atom transfer. iaea.org The thiyl radical can abstract a hydrogen atom from another molecule (Substrate-H), leading to the formation of the original this compound and a new substrate radical (Substrate•).

(CD₃)₂CDS• + Substrate-H → (CD₃)₂CDSH + Substrate•

This process is fundamental in radical-mediated reactions where thiols are used as catalysts. nih.gov By using the deuterated version, the efficiency and selectivity of this hydrogen atom transfer (HAT) step can be quantified. Comparing the kinetics of this reaction with the non-deuterated analog allows for the determination of the KIE for the HAT process, providing insight into the transition state of the radical reaction. princeton.edu These studies are vital for understanding degradation pathways in pharmaceutical proteins and for designing controlled radical polymerization processes. nih.gov

Applications of 2 Propane D7 Thiol in Contemporary Research Fields

Metabolomics and Pathway Elucidation

The precise measurement of small molecules in biological systems, a field known as metabolomics, is crucial for understanding cellular processes in both healthy and diseased states. Isotope labeling, particularly with deuterium (B1214612), offers a powerful tool for the accurate quantification and tracing of metabolites. 2-Propane-D7-thiol (B1149081), a deuterated analog of 2-propanethiol (B166235), serves as a valuable internal standard and probe in mass spectrometry-based metabolomics studies focused on thiol-containing compounds and sulfur metabolism.

Profiling and Quantification of Endogenous Thiol-Containing Metabolites

In metabolomic analyses, especially those employing mass spectrometry, the accurate quantification of endogenous metabolites can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable quantification. This compound can be employed as an internal standard in stable isotope dilution assays for the precise measurement of its non-labeled counterpart, 2-propanethiol, and structurally similar volatile thiols in various biological matrices.

The methodology involves adding a known amount of this compound to a biological sample at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the analyte of interest, it experiences the same extraction efficiency and ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss or analytical variability. This approach is particularly valuable for profiling low-abundance thiol metabolites that play critical roles in cellular redox homeostasis and signaling. nih.govnih.gov

Table 1: Application of Isotope Labeling in Thiol Metabolomics

Analytical ChallengeRole of this compound (as an internal standard)Expected Outcome
Matrix EffectsCo-elutes with the analyte, experiencing the same ionization suppression or enhancement.Accurate quantification by ratio measurement.
Sample Preparation VariabilityAccounts for losses during extraction, derivatization, and other sample handling steps.Improved precision and reproducibility.
Instrument Response FluctuationNormalizes for variations in mass spectrometer performance over time.Enhanced reliability of quantitative data.

Tracing Sulfur Metabolism and Biotransformations using Deuterated Probes

Deuterated compounds are instrumental in tracing the metabolic fate of molecules within biological systems. simsonpharma.comresearchgate.netmetsol.com this compound can be introduced to cell cultures or animal models to track its incorporation into various metabolic pathways and to identify its biotransformation products. The deuterium label acts as a unique chemical tag that allows researchers to distinguish the administered compound and its metabolites from the endogenous pool of molecules.

By following the mass shift corresponding to the deuterium atoms, researchers can elucidate enzymatic reactions and metabolic pathways involving sulfur-containing molecules. For instance, studies can investigate the oxidation of the thiol group, conjugation reactions (e.g., glucuronidation or sulfation), or the transfer of the sulfur atom. This stable isotope tracing approach provides a dynamic view of sulfur metabolism and can reveal novel biotransformation pathways for both endogenous and xenobiotic thiols. nih.govnih.gov

Methodologies for Thiol/Redox Metabolomic Profiling

The cellular thiol-disulfide redox state is a critical indicator of oxidative stress and is implicated in a wide range of physiological and pathological processes. Methodologies for profiling the thiol redox metabolome often rely on chemical derivatization to stabilize the reactive thiol groups, followed by mass spectrometric analysis. Isotopic labeling plays a key role in these methods.

One common strategy involves the use of isotope-coded affinity tags (ICAT) or similar reagents that exist in "light" (non-deuterated) and "heavy" (deuterated or ¹³C-labeled) forms. cernobioscience.com These reagents selectively react with thiol groups. In a typical redox profiling experiment, free thiols in a sample are first alkylated with the "light" reagent. Then, disulfide bonds are reduced, and the newly formed thiols are alkylated with the "heavy" reagent. The ratio of the "heavy" to "light" signals in the mass spectrometer provides a quantitative measure of the oxidation state of each thiol-containing metabolite. While not a direct application of this compound itself, the principles underlying these methodologies highlight the importance of deuterated reagents in advancing our understanding of redox biology. nih.govosti.govresearchgate.net

Polymer Chemistry and Materials Science Research

In the realm of polymer chemistry and materials science, deuterated molecules are utilized to create materials with unique properties and to probe reaction mechanisms. The presence of deuterium instead of protium can influence the vibrational frequencies of chemical bonds, which in turn can alter the material's interaction with electromagnetic radiation, and can also lead to kinetic isotope effects that provide insights into reaction pathways.

Thiol-Ene and Thiol-Yne Click Chemistry for Polymer Functionalization

Thiol-ene and thiol-yne "click" chemistry are powerful and efficient methods for polymer synthesis and functionalization due to their high yields, tolerance to various functional groups, and mild reaction conditions. rsc.orgrsc.org These reactions involve the radical-mediated addition of a thiol to an alkene (thiol-ene) or an alkyne (thiol-yne). The use of deuterated thiols, such as this compound, in these reactions can be explored for several purposes.

Firstly, incorporating deuterium into the polymer structure can modify its properties. For example, the substitution of C-H bonds with C-D bonds can enhance the thermal stability of the polymer and alter its optical properties. Secondly, deuterated thiols can serve as mechanistic probes. By analyzing the kinetic isotope effect, researchers can gain a deeper understanding of the reaction mechanism, including the rate-determining steps of the thiol addition. Recent research has explored deuterated thiol-yne reactions as a strategy for introducing carbon-deuterium bonds into vinyl sulfides. researchgate.netdntb.gov.ua

Inverse Vulcanization Studies with Deuterated Monomers

Inverse vulcanization is a relatively new polymerization method that allows for the synthesis of high-sulfur-content polymers from elemental sulfur and organic co-monomers. nih.govresearchgate.net These sulfur-rich polymers have shown promise in a variety of applications, including infrared (IR) optics and energy storage. The use of deuterated monomers in inverse vulcanization has been a key strategy for engineering the properties of the resulting polymers. azimuth-corp.comnih.govacs.org

Specifically, the replacement of hydrogen with deuterium in the organic co-monomer can significantly improve the transparency of the polymer in the mid-infrared (MWIR) region of the electromagnetic spectrum. azimuth-corp.comnih.gov This is because the vibrational frequencies of C-D bonds are lower than those of C-H bonds, shifting the absorption bands to longer wavelengths and opening up a window of transparency in the MWIR. While studies have often focused on deuterated diisopropenylbenzene, the principle can be extended to other deuterated co-monomers, including deuterated thiols, which could act as crosslinkers or chain transfer agents to further tailor the polymer's properties. The synthesis of deuterated and sulfurated polymers through inverse vulcanization demonstrates a powerful approach to creating advanced optical materials. azimuth-corp.comnih.govacs.org

Table 2: Impact of Deuteration in Inverse Vulcanized Polymers

PropertyEffect of DeuterationRationaleResearch Finding
Infrared TransparencyIncreased transparency in the mid-infrared (MWIR) region.The C-D bond vibrations occur at lower frequencies than C-H bonds, shifting absorption out of the MWIR window. azimuth-corp.comnih.govacs.orgDeuterated poly(sulfur-random-d14-(1,3-diisopropenylbenzene)) gratings are operational at 3.39 μm, while their proteo counterparts are opaque. azimuth-corp.comnih.gov
Polymer MicrostructureCan alter mechanistic pathways and result in different copolymer microstructures.Significant kinetic isotope effects can influence the reaction mechanism of inverse vulcanization. azimuth-corp.comnih.govDetailed structural analysis has shown differences in the copolymer microstructures of deuterated versus non-deuterated polymers. azimuth-corp.comnih.gov

Engineering Optical Properties through Deuteration in Polymer Systems

The substitution of hydrogen with deuterium in polymers can significantly alter their optical properties, a phenomenon that is being increasingly exploited in materials science. dtic.mildtic.mil Deuteration is known to shift the vibrational frequencies of C-H bonds to lower wavenumbers (longer wavelengths). dtic.mil This is particularly relevant in the mid-infrared (IR) region of the electromagnetic spectrum, where C-H stretching and bending vibrations are major sources of absorption. By replacing C-H with C-D bonds, these absorption bands are shifted to regions of lower energy, effectively creating "windows" of transparency at specific IR wavelengths. acs.orgazimuth-corp.com

Recent research has demonstrated the successful engineering of infrared transparency in sulfur-containing polymers through deuteration. acs.orgazimuth-corp.com In a study on poly(sulfur-random-diisopropenylbenzene), the perdeuterated version of the polymer exhibited significantly enhanced transparency in the mid-wave IR (MWIR) region. acs.org Specifically, the C-H bond vibrations around 3.3 µm (3000 cm⁻¹) in the standard polymer were shifted to approximately 4.2 µm (2200 cm⁻¹) in the deuterated analogue. acs.org This shift allowed for the fabrication of functional thin-film MWIR optical gratings from the deuterated polymer that were operational at 3.39 µm, a wavelength at which the non-deuterated version was opaque. acs.org

While this study did not specifically use this compound as a monomer, it establishes a clear precedent for its potential application. The incorporation of this compound as a pendant group or as a building block in a polymer chain could similarly be used to tailor the optical properties of the resulting material. The deuterated isopropyl group would introduce C-D bonds, which would shift the characteristic C-H absorption bands, potentially enhancing transparency in targeted regions of the IR spectrum. This approach could be valuable for developing novel polymers for applications such as IR optics, sensors, and telecommunications.

PropertyProteo PolymerDeutero Polymer
Key Vibrational Absorption ~3.3 µm (C-H stretch)~4.2 µm (C-D stretch)
Transparency at 3.39 µm OpaqueTransparent

Table 1: Comparison of optical properties of proteo and deutero sulfur-containing polymers, demonstrating the effect of deuteration on IR transparency. acs.org

Advanced Analytical Method Development and Validation

Volatile sulfur compounds (VSCs) are notoriously difficult to analyze due to their high reactivity, volatility, and often low concentrations in complex matrices. acs.orgamericanlaboratory.com The development of sensitive and selective assays is therefore crucial for their accurate determination in various fields, including food science, environmental monitoring, and clinical diagnostics. Gas chromatography (GC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), is a common technique for the analysis of VSCs. gcms.czshimadzu.comsemanticscholar.orggcms.cz

For quantitative analysis, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. acs.orgnih.gov An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. Deuterated analogues of the target analytes are considered the gold standard for internal standards, particularly in mass spectrometry (MS) based methods, as they co-elute with the analyte but have a different mass-to-charge ratio (m/z). acs.orgnih.gov

This compound is an excellent candidate for use as an internal standard in the quantification of 2-propanethiol. Its seven deuterium atoms give it a distinct mass difference from the non-deuterated compound, allowing for clear differentiation in a mass spectrometer. At the same time, its volatility and chromatographic behavior are nearly identical to that of 2-propanethiol, ensuring that it experiences similar losses during sample preparation and analysis. The use of deuterated internal standards like this compound significantly improves the accuracy and precision of quantitative assays for VSCs. nih.gov

Analytical TechniqueDetectorInternal Standard
GC-MSMass SpectrometerDeuterated Analyte (e.g., this compound)
GC-SCDSulfur Chemiluminescence DetectorNon-sulfur containing compound or deuterated standard if used with MS
GC-PFPDPulsed Flame Photometric DetectorNon-sulfur containing compound or deuterated standard if used with MS

Table 2: Common analytical techniques for the determination of volatile sulfur compounds and the role of internal standards.

The quantification of VSCs in complex matrices such as food, beverages, and biological fluids presents significant analytical challenges. mdpi.comacs.org The matrix itself can interfere with the analysis, and the low concentrations of the target compounds often require a pre-concentration step. Stable isotope dilution analysis (SIDA) is a powerful technique that addresses these challenges by using a known amount of a stable isotope-labeled internal standard, such as this compound, which is added to the sample at the beginning of the analytical procedure. acs.org

In a typical SIDA workflow for VSC analysis, the sample is spiked with the deuterated internal standard. The VSCs, including both the analyte and the internal standard, are then extracted and concentrated, often using techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE). The extract is then analyzed by GC-MS. By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, the concentration of the analyte in the original sample can be accurately calculated. This method effectively compensates for any losses that occur during sample preparation and analysis, as both the analyte and the internal standard are affected equally.

The use of this compound as an internal standard in SIDA offers a robust and reliable method for the quantification of 2-propanethiol in complex matrices. This approach has been successfully applied to the analysis of other volatile thiols in wine and other beverages, where deuterated internal standards have been shown to provide superior accuracy and precision compared to other quantification methods. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) has become an invaluable tool for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com DFT calculations can provide insights into various molecular properties, including bond dissociation energies, reaction pathways, and vibrational frequencies. These calculations can be particularly useful for understanding the effects of isotopic substitution on molecular properties. mdpi.comnih.gov

The substitution of hydrogen with deuterium in this compound leads to a well-known kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. DFT calculations can be used to model this effect by calculating the vibrational frequencies of the molecule and its transition states. The zero-point vibrational energy (ZPVE) of a C-D bond is lower than that of a C-H bond, which results in a higher activation energy for reactions involving C-D bond cleavage. By calculating the potential energy surfaces for reactions involving 2-propanethiol and this compound, DFT can provide a quantitative understanding of the KIE and its impact on the reactivity of the molecule.

Furthermore, DFT can be used to study the electronic properties of this compound, such as its ionization potential, electron affinity, and molecular orbital energies. While the electronic effects of deuteration are generally small, they can be significant in certain contexts. DFT calculations can help to elucidate these subtle effects and provide a deeper understanding of the electronic structure of the deuterated molecule.

Molecular dynamics (MD) simulations provide a computational microscope for observing the behavior of molecules over time. nih.govnih.govamanote.comresearchgate.net These simulations can be used to study the interactions of small molecules, such as this compound, with their environment, including polymer matrices or biological macromolecules. By simulating the trajectories of atoms and molecules, MD can provide insights into processes such as diffusion, binding, and conformational changes. nih.govresearchgate.net

In the context of polymer systems, MD simulations can be used to investigate how the presence of a small molecule like this compound affects the structure and dynamics of the polymer. researchgate.net For example, simulations could be used to study the diffusion of the deuterated thiol within a polymer matrix or to investigate how it affects the glass transition temperature of the polymer. The deuteration of the thiol can have subtle effects on its non-covalent interactions, which can be captured by accurate force fields in MD simulations.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger molecule, such as a protein. While there are no specific docking studies on this compound, this technique could be employed to understand its interactions with biological targets. The slightly different size and vibrational properties of the deuterated molecule compared to its non-deuterated counterpart could lead to differences in binding affinity and orientation, which could be explored using docking and MD simulations.

Prediction of Isotope Effects and Reaction Energetics

The use of isotopically labeled compounds, such as this compound, is a cornerstone of mechanistic chemistry, providing profound insights into the intricate details of reaction pathways and energy profiles. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can induce a measurable change in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect serves as a powerful diagnostic tool for elucidating the nature of transition states and the energetics of bond-breaking and bond-forming steps.

The theoretical foundation of the kinetic isotope effect lies in the difference in zero-point vibrational energies between a bond to hydrogen and the corresponding bond to deuterium. A C-D bond has a lower zero-point energy than a C-H bond, and consequently, more energy is required to break the C-D bond. Therefore, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated compound will react more slowly, resulting in a "normal" kinetic isotope effect (kH/kD > 1). The magnitude of this effect can provide detailed information about the geometry and vibrational frequencies of the transition state.

While specific, published research focusing solely on this compound is not extensively available, the principles of its application can be robustly inferred from studies on analogous deuterated thiols. These studies demonstrate the utility of isotopic labeling in understanding reaction energetics. For instance, research into the bimolecular deuterium isotope exchange between 2-methylpropane-2-thiol and propane-2-thiol in various aprotic solvents has yielded valuable data on the activation parameters of hydrogen/deuterium transfer in thiol systems.

Detailed Research Findings

In a notable study, the rate constants and activation parameters for the deuterium exchange between tert-butylthiol (2-methylpropane-2-thiol) and isopropylthiol (propane-2-thiol) were determined across a range of solvents. The findings, summarized in the table below, illustrate the influence of the solvent environment on the reaction energetics.

Activation Parameters for the Bimolecular Deuterium Isotope Exchange Between 2-Methylpropane-2-thiol and Propane-2-thiol
SolventRate Constant (k) at 298 K (L mol⁻¹ s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹)
Cyclohexane-d120.3525.1-188
Carbon tetrachloride0.2823.0-199
Acetone-d60.1919.3-218
N,N-Dimethylformamide0.1516.7-232
Tetrahydrofuran-d80.1215.5-239
Dimethyl sulfoxide0.0913.4-250

This data is based on a study of a closely related thiol system and serves to illustrate the types of energetic parameters that can be determined using deuterated compounds like this compound.

The data reveals a clear trend: as the solvent's ability to accept hydrogen bonds increases, the rate constant for deuterium exchange decreases. Concurrently, the activation enthalpy decreases, while the activation entropy becomes more negative. This suggests that in more polar, hydrogen-bond-accepting solvents, the transition state is more ordered and stabilized, leading to a lower enthalpy barrier but a greater entropic penalty. By employing this compound in similar kinetic experiments for various reactions, researchers can precisely quantify the kinetic isotope effect and derive these fundamental energetic parameters.

The prediction of reaction energetics is further enhanced by the synergy between experimental studies with compounds like this compound and computational chemistry. Theoretical calculations, such as those using density functional theory (DFT), can model the potential energy surfaces of reactions. These models allow for the calculation of vibrational frequencies for both the protiated and deuterated reactants and their respective transition states. From these frequencies, a theoretical KIE can be predicted.

Future Directions and Emerging Research Areas

Development of Novel Deuterated Thiol Synthetic Strategies

The synthesis of selectively deuterated compounds is a continuously evolving field, driven by the demand for high isotopic purity and efficiency. Future research into the synthesis of 2-Propane-D7-thiol (B1149081) is expected to focus on novel strategies that offer greater control and accessibility. Current methods often rely on the reduction of corresponding carbonyl compounds with deuterated reagents or the reaction of a deuterated alkyl halide with a sulfur source.

Emerging strategies may involve metal-free, visible-light-mediated photocatalysis, which has shown promise for the asymmetric radical deuteration of olefins using deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov The application of such methods to precursors of this compound could provide more sustainable and cost-effective synthetic routes. Another promising avenue is the development of thiol-mediated transfer deuteration of activated alkenes, which also utilizes D₂O under metal-free conditions. rsc.org

Furthermore, advancements in catalytic C-H activation and deuteration could offer direct and late-stage functionalization of propane (B168953) derivatives, allowing for the precise installation of deuterium atoms. Research into novel catalysts, such as those derived from peptides or sugars, may lead to highly enantioselective deuteration, which could be relevant for specific applications of chiral deuterated thiols. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Precursors Deuterium Source Key Advantages Potential Challenges
Reductive Deuteration Acetone-d6 NaBD₄, LiAlD₄ High isotopic purity, well-established Stoichiometric use of expensive deuterated reagents
Nucleophilic Substitution 2-Bromopropane-d7 NaSH, KSH Good yields, straightforward Availability of deuterated haloalkane precursor
Photocatalytic Radical Deuteration Propene D₂O Use of inexpensive deuterium source, metal-free Control of regioselectivity and isotopic incorporation
Thiol-Ene "Click" Chemistry Allyl-functionalized precursors Deuterated thiol reagents High efficiency, mild reaction conditions Multi-step synthesis of precursors

Integration of this compound in Multi-Omics Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing our understanding of complex biological systems. sigmaaldrich.comresearchgate.netnih.govwikipedia.orgaanda.org Deuterated compounds, including this compound, are poised to play a significant role in these integrated studies, particularly in proteomics and metabolomics.

In proteomics, this compound can be used as a stable isotope labeling agent. By reacting with specific amino acid residues, such as cysteine, it can introduce a unique mass tag that allows for the relative quantification of proteins in different biological samples using mass spectrometry. The seven deuterium atoms provide a distinct mass shift, facilitating the differentiation between labeled and unlabeled peptides. This approach can be applied to study changes in protein expression and post-translational modifications in response to various stimuli or in disease states.

In metabolomics, this compound can serve as an internal standard for the quantification of endogenous thiols and other small molecules. acs.org Its chemical similarity to non-deuterated counterparts ensures similar extraction and ionization efficiencies, while its different mass allows for accurate quantification. acs.org Furthermore, deuterated probes are being increasingly used to trace metabolic pathways in real-time using techniques like deuterium magnetic resonance spectroscopy. nih.gov The metabolic fate of this compound could be tracked to elucidate specific enzymatic activities and metabolic fluxes.

Table 2: Potential Applications of this compound in Multi-Omics

Omics Field Application Technique Information Gained
Proteomics Stable Isotope Labeling Mass Spectrometry (MS) Relative protein quantification, identification of protein-thiol interactions
Metabolomics Internal Standard Liquid Chromatography-MS (LC-MS), Gas Chromatography-MS (GC-MS) Accurate quantification of endogenous thiols and metabolites
Metabolomics Metabolic Tracer Deuterium Magnetic Resonance Spectroscopy (DMRS) Real-time tracking of metabolic pathways and enzyme kinetics

Advanced Spectroscopic Techniques for In Situ Mechanistic Probing

Understanding the reaction mechanisms of thiols is crucial for various fields, from industrial catalysis to drug development. Advanced spectroscopic techniques are emerging as powerful tools for the in situ probing of these mechanisms, and the use of deuterated compounds like this compound can provide unique insights.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with techniques like UV irradiation, allows for the real-time monitoring of reactions involving thiols. nih.govrsc.orgresearchgate.net By observing the changes in the NMR spectra of this compound and its reaction partners, researchers can gain detailed information about reaction kinetics, intermediates, and product formation. The deuterium signal can be a sensitive probe, free from the background signals often encountered in proton NMR. nih.gov

Raman spectroscopy is another powerful technique for studying deuterated compounds. The C-D and S-D vibrational modes give rise to characteristic Raman bands that are shifted from their C-H and S-H counterparts, providing a clear window into the molecular structure and bonding. rsc.orgroyalholloway.ac.ukrsc.org This can be particularly useful for studying the adsorption and reaction of this compound on surfaces, such as in heterogeneous catalysis or on nanoparticles.

Table 3: Spectroscopic Probes for Mechanistic Studies of this compound

Spectroscopic Technique Probe Observable Parameter Mechanistic Insight
In Situ NMR Spectroscopy ²H nucleus Chemical shift, signal intensity Reaction kinetics, intermediate identification, product distribution
Raman Spectroscopy C-D and S-D vibrations Vibrational frequency shifts Molecular structure, bonding changes, surface interactions
Fourier-Transform Infrared (FTIR) Spectroscopy C-D and S-D vibrations Absorption band shifts Functional group transformations, reaction progress

Expansion of Computational Models for Deuterated Sulfur Compounds

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govmdpi.comnih.govmdpi.com The development of more accurate and efficient computational models for deuterated sulfur compounds like this compound is a key area of future research.

These models can be used to calculate various properties, including vibrational frequencies, bond dissociation energies, and reaction energy barriers. By comparing the calculated properties of this compound with its non-deuterated analog, researchers can gain a deeper understanding of the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium alters the rate of a chemical reaction. This information is crucial for designing experiments and interpreting experimental results.

Future computational work will likely focus on developing more sophisticated models that can accurately account for the subtle electronic and steric effects of deuterium substitution. These models could be used to predict the behavior of this compound in complex environments, such as in solution, on surfaces, or within the active site of an enzyme. This will aid in the rational design of new catalysts, materials, and therapeutic agents.

Role in Astrochemical and Environmental Research Methodologies

The study of deuterated molecules in extraterrestrial environments provides crucial insights into the chemical and physical processes that occur in interstellar clouds and protoplanetary disks. arxiv.org While the detection of complex organic sulfur compounds in space is an ongoing challenge, the potential presence and role of deuterated thiols are of significant interest to astrochemists. The detection of doubly deuterated hydrogen sulfide (B99878) (D₂S) suggests that deuteration of sulfur-containing molecules is a relevant process in the interstellar medium. arxiv.org Future advancements in radio astronomy could enable the search for this compound and other deuterated organosulfur compounds, which would provide valuable information about the formation of organic matter in the cosmos.

In environmental science, deuterated compounds are widely used as internal standards and tracers to study the fate and transport of pollutants. acs.orgnih.govacs.orgnih.gov this compound can serve as a robust internal standard for the analysis of volatile organic sulfur compounds in air, water, and soil samples. Its use can improve the accuracy and reliability of analytical methods for monitoring environmental contamination.

Furthermore, the study of sulfur isotope fractionation in environmental systems is a growing field. acs.orgwikipedia.orgnih.gov Investigating the isotopic fractionation of this compound during various environmental processes, such as microbial degradation or photochemical reactions, could provide new tools for tracing the sources and transformation pathways of organosulfur compounds in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.